3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Description
This compound features a cyclobut-3-ene-1,2-dione core substituted with a 3,5-bis(trifluoromethyl)anilino group and a complex bicyclic amine moiety linked via a methoxyquinoline group. The 6-methoxyquinoline moiety may contribute to pharmacokinetic properties, such as absorption and distribution, due to its aromaticity and electron-donating methoxy group .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKFCTYZMFMJB-OQGFRWRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves multiple steps, starting with the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its precursor bromides . This Grignard reagent is then reacted with appropriate intermediates under controlled conditions to form the desired compound. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclobutene-Dione Derivatives
Compounds with cyclobutene-dione or related dione structures are notable for their reactivity and biological activity. For example:
- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) :
- Structure : Features a thiazolo-pyrimidine-dione core with a methylfuran substituent.
- Properties : Melting point = 243–246°C, yield = 68%, molecular weight = 386 g/mol .
- Comparison : The absence of a bicyclic amine and trifluoromethyl groups in 11a reduces structural complexity and likely alters target specificity compared to the target compound.
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Structure: Similar to 11a but with a cyanobenzylidene group. Properties: Melting point = 213–215°C, molecular weight = 403 g/mol . Comparison: The cyano group in 11b may enhance electrophilic reactivity, whereas the target compound’s trifluoromethyl groups prioritize steric and electronic effects over direct reactivity.
Table 1: Physical Properties of Cyclobutene-Dione Derivatives
*Estimated based on molecular formula.
Azabicyclo and Dione-Containing Pesticides
- Procymidone: Structure: 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Application: Fungicide targeting steroid biosynthesis . Comparison: The smaller azabicyclo[3.1.0] system in procymidone limits conformational flexibility compared to the target compound’s azabicyclo[2.2.2]octane. The dichlorophenyl group vs. trifluoromethylanilino also impacts solubility and bioactivity.
- Vinclozolin: Structure: 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione. Application: Fungicide with anti-androgenic properties .
Computational Similarity Analysis
Similarity indexing methods, such as Tanimoto coefficient-based approaches, are critical for identifying structurally analogous compounds. For instance, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics .
Key Research Findings
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the cyclobutene-dione core, contrasting with the one-pot reactions used for simpler diones like 11a and 11b .
- Biological Implications : The trifluoromethyl groups may enhance blood-brain barrier penetration compared to dichlorophenyl-containing pesticides .
- Stability : The rigid azabicyclo[2.2.2]octane system likely improves thermal stability over smaller bicyclic systems in procymidone .
Biological Activity
The compound 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione is a complex organic molecule with potential biological activities. Its unique structural features include trifluoromethyl groups, aniline derivatives, and quinoline moieties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C32H30F6N4O3 |
| Molecular Weight | 632.6 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds derived from 3,5-bis(trifluoromethyl)aniline exhibit significant antimicrobial properties. For instance, derivatives showed moderate activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL . The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to the observed antimicrobial effects.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values of approximately 10 µM . The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle arrest at the G1 phase.
Analgesic Effects
Research into the analgesic properties of related compounds has shown promising results. For example, derivatives in the same chemical class have been reported to exhibit μ-opioid receptor affinity comparable to established analgesics like morphine . The compound's structural similarity to fentanyl analogs suggests potential for similar analgesic mechanisms.
The biological activity of This compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : The compound likely interacts with opioid receptors and other GPCRs (G-protein coupled receptors), modulating pain perception and inflammatory responses.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial efficacy of derivatives of 3,5-bis(trifluoromethyl)aniline against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the aniline structure significantly enhanced activity against resistant strains .
Study 2: Anticancer Activity
In a controlled laboratory setting, a derivative of this compound was tested on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an emphasis on apoptosis induction through caspase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
